molecular formula C20H21N3O2S B2921152 4-ethoxy-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 391228-03-8

4-ethoxy-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No. B2921152
M. Wt: 367.47
InChI Key: UNRQMAGIQWSALI-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative, which means it contains a benzamide functional group. Benzamides are a class of compounds containing a benzene ring attached to an amide functional group . They are commonly used in the synthesis of various organic compounds and have applications in the pharmaceutical industry .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzamide group, an ethoxy group, a thiadiazole ring, and a trimethylphenyl group . These functional groups could potentially influence the compound’s reactivity and physical properties .


Chemical Reactions Analysis

As a benzamide derivative, this compound could potentially undergo various chemical reactions. For example, it might participate in nucleophilic acyl substitution reactions or hydrolysis under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the benzamide group could increase its polarity and potentially its solubility in polar solvents .

Scientific Research Applications

Herbicides and Agrochemicals

Specific Scientific Field

Agricultural chemistry and crop protection.

4-ethoxy-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

exhibits herbicidal activity against various weed species. Researchers have explored its potential as an agrochemical for weed control in crops such as wheat. The compound’s mode of action involves interfering with essential metabolic pathways in plants, leading to weed suppression.

Experimental Procedures

  • Synthesis : The compound can be synthesized using established methods, starting from commercially available precursors. Sequential nucleophilic substitutions of cyanuric chloride yield the desired 1,3,5-triazine structure .

Future Directions

The potential applications and future directions for this compound would depend on its physical, chemical, and biological properties. It could potentially be explored for use in the pharmaceutical industry, given the prevalence of benzamide derivatives in medicinal chemistry .

properties

IUPAC Name

4-ethoxy-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S/c1-5-25-16-8-6-15(7-9-16)18(24)21-20-23-22-19(26-20)17-13(3)10-12(2)11-14(17)4/h6-11H,5H2,1-4H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNRQMAGIQWSALI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=C(C=C(C=C3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethoxy-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

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